molecular formula C7H9Cl2NO B570219 5-(Chloromethyl)-2-methoxypyridine hydrochloride CAS No. 120276-36-0

5-(Chloromethyl)-2-methoxypyridine hydrochloride

Cat. No. B570219
CAS RN: 120276-36-0
M. Wt: 194.055
InChI Key: LKRVUMSODLOUGZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methoxypyridine hydrochloride (5-CM-2-MPHCl) is an organic compound used in the synthesis of various organic compounds. It is a white, crystalline solid with a melting point of 175-176 °C and a boiling point of 163-164 °C. It has been used in a variety of organic synthesis reactions, including the synthesis of heterocyclic compounds, peptides, and amines.

Scientific Research Applications

Synthesis and Reactivity

5-(Chloromethyl)-2-methoxypyridine hydrochloride serves as a versatile intermediate in organic synthesis, allowing for the creation of complex molecules through various chemical reactions. For instance, it is utilized in the synthesis of tenatoprazole, where it reacts with 2-mercapto-5-methoxyimidazopyridine under alkaline conditions, showcasing its potential in producing proton pump inhibitors with high yields (Guan Jin, 2011). Additionally, the compound's reactivity towards bromine and aqueous solutions of hydrobromic and hydrochloric acid has been examined, highlighting its role in the synthesis of chloro-derivatives of dihydroxypyridine (C. R. Kolder & H. J. Hertog, 2010).

Charge Transfer Complex Formation

In the realm of molecular modeling and spectroscopy, this compound has been investigated for its ability to form charge transfer (CT) complexes. A study focused on the CT interaction between 5-amino-2-methoxypyridine and chloranilic acid in various solvents, revealing the formation of stable CT complexes. This work underscores the utility of 5-(chloromethyl)-2-methoxypyridine derivatives in studying electron-donor-acceptor interactions, which are fundamental in understanding molecular electronics and photonics (Reem M. Alghanmi & M. M. Habeeb, 2015).

Photophysical Studies

The compound's derivatives have also been explored for their photophysical properties, contributing to the development of new fluorophores. Research on 2-methoxy- and 2-morpholino pyridine compounds, including analogs synthesized from this compound, demonstrated their potential as highly emissive fluorophores in both solution and solid states. These findings have implications for the design of materials for optical applications, including organic light-emitting diodes and fluorescence microscopy (Masayori Hagimori et al., 2019).

properties

IUPAC Name

5-(chloromethyl)-2-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRVUMSODLOUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701616
Record name 5-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120276-36-0
Record name 5-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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